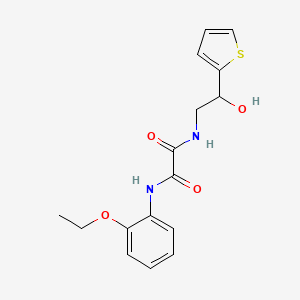
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is a pyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine involves the inhibition of PKC and PDE. This compound binds to the active site of these enzymes, preventing their normal function. This leads to a decrease in intracellular levels of cyclic nucleotides and a decrease in PKC activity, which ultimately results in a decrease in cellular proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine have been studied in several in vitro and in vivo models. This compound has been shown to have anti-proliferative effects on several cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory effects in several animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine in lab experiments is its specificity for PKC and PDE. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine. One potential area of research is the development of more potent and selective inhibitors of PKC and PDE. Additionally, this compound could be studied in combination with other anti-cancer agents to determine its potential use in cancer therapy. Finally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on PKC and PDE, leading to anti-proliferative and anti-inflammatory effects. While this compound has potential advantages for lab experiments, its potential toxicity should be further studied. There are several future directions for the study of this compound, including the development of more potent and selective inhibitors and the study of its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has been reported in several research articles. One of the most common methods involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has been studied extensively for its potential use in scientific research. This compound has been shown to have inhibitory effects on several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE). PKC is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. PDE is involved in the regulation of intracellular levels of cyclic nucleotides, which play a role in several physiological processes.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-9-12(2)22(21-11)15-7-8-18-16(20-15)19-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKBXKJOGWZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)
![6-Amino-1-benzyl-5-[(prop-2-yn-1-yl)(propyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381206.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)


![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)